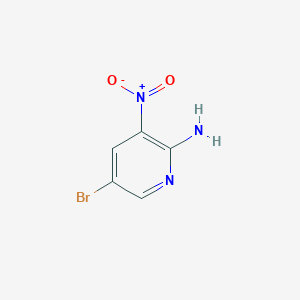

2-Amino-5-bromo-3-nitropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52200. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOCOFOGYRQPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219611 | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-68-2 | |

| Record name | 5-Bromo-3-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6945-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006945682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6945-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-bromo-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine (B118841), a crucial reaction for the preparation of various pharmaceutical intermediates. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, a summary of quantitative data, and visual representations of the process to ensure clarity and reproducibility in a laboratory setting.

Overview of the Synthesis

The synthesis of this compound is achieved through the electrophilic nitration of 2-amino-5-bromopyridine. The 5-position of the pyridine (B92270) ring is pre-blocked with a bromine atom, directing the incoming nitro group to the 3-position. This selective nitration is critical as direct nitration of 2-aminopyridine (B139424) yields a mixture of isomers, with the 5-nitro product being the major component, making the desired 3-nitro isomer difficult to isolate.[1][2] The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound, compiled from established protocols.

| Parameter | Value | Source |

| Starting Material | 2-Amino-5-bromopyridine | [1][3] |

| Reagents | Concentrated Sulfuric Acid, Concentrated Nitric Acid (95%) | [1][3] |

| Molar Ratio (2-amino-5-bromopyridine : Nitric Acid) | 1 : 1.14 | [1] |

| Reaction Temperature | 0-5°C (initial), then room temperature, then 50-60°C | [1] |

| Reaction Time | 1 hour at 0°C, 1 hour at room temperature, 1 hour at 50-60°C | [1] |

| Product Yield | 78.2% | [1] |

| Product Melting Point | 204-208°C (crude), 210°C (recrystallized) | [1] |

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the nitration of 2-amino-5-bromopyridine.[1]

Materials:

-

2-amino-5-bromopyridine (0.5 mole, 86.5 g)

-

Concentrated sulfuric acid (sp. gr. 1.84) (500 ml)

-

Concentrated nitric acid (95%) (0.57 mole, 26 ml, 39 g)

-

Ice

-

40% Sodium hydroxide (B78521) solution

-

Distilled water

Equipment:

-

1-liter three-necked flask

-

Stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, place 500 ml of concentrated sulfuric acid. Cool the flask in an ice bath.

-

Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Nitration: Add 26 ml (0.57 mole) of 95% nitric acid dropwise to the reaction mixture while maintaining the temperature at 0°C with continuous stirring.

-

Stirring and Heating: After the addition of nitric acid is complete, stir the mixture at 0°C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C and stir for 1 hour.

-

Work-up: Cool the reaction mixture and pour it onto 5 liters of ice.

-

Neutralization: Neutralize the acidic solution with approximately 1350 ml of 40% sodium hydroxide solution. A yellow precipitate of this compound will form.

-

Isolation and Washing: Collect the yellow precipitate by filtration. Wash the solid with water until the washings are free of sulfate. A final wash with slightly acidified water may be necessary to prevent the product from becoming colloidal.

-

Drying: Dry the product at room temperature to a constant weight. The yield of this compound with a melting point of 204-208°C is typically between 85-93 g.[1]

-

Purification (Optional): For a purer product, the crude material can be recrystallized from ethyl methyl ketone to yield yellow needles with a melting point of 210°C.[1]

Caution: The nitration reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The addition of nitric acid must be done slowly and with efficient cooling to control the reaction temperature.

Visual Representations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformation from 2-amino-5-bromopyridine to this compound.

Caption: Nitration of 2-amino-5-bromopyridine.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification process.

References

electrophilic nitration of 2-amino-5-bromopyridine protocol

An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-Bromopyridine (B118841)

Introduction

The electrophilic nitration of 2-amino-5-bromopyridine is a fundamental reaction in organic synthesis, yielding 2-amino-5-bromo-3-nitropyridine. This product is a crucial building block and key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals.[1][2] The reaction involves the introduction of a nitro group (-NO₂) onto the pyridine (B92270) ring, a process facilitated by the activating effect of the amino group. The bromine atom at the 5-position serves to block this site, directing the nitration regioselectively to the 3-position.[3][4] The most common method employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to ensure high yield and purity.[1]

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich pyridine ring, activated by the amino group, then attacks the nitronium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the final nitrated product.

Caption: Electrophilic nitration of 2-amino-5-bromopyridine pathway.

Quantitative Data Summary

The following table summarizes key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-bromopyridine | [5][6] |

| Product | This compound | [5][6] |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][7] |

| Molecular Weight | 218.01 g/mol | [1][7] |

| Reported Yield | 71% - 85% | [5][6] |

| Melting Point | 204 - 208 °C (crude) | [1][6] |

| 210 °C (recrystallized) | [6] | |

| Appearance | Yellow to light-brown powder | [1] |

| Purity (Assay) | >98% | [1] |

Experimental Protocols

Two common protocols are detailed below, differing slightly in reaction time and temperature profiles.

Protocol 1: Overnight Reaction at Room Temperature

This is the most frequently cited method, involving a prolonged stir at ambient temperature.

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

10% Aqueous Sodium Hydroxide (B78521) (NaOH)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.[5]

-

Substrate Addition: Slowly and portion-wise, add 2-amino-5-bromopyridine (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature is maintained between 0-5 °C.[2][5]

-

Nitrating Agent Addition: While vigorously stirring, slowly add concentrated nitric acid (1.2 eq) dropwise. The rate of addition must be controlled to keep the temperature from exceeding 5 °C.[5]

-

Initial Reaction: Once the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.[2][5]

-

Main Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring overnight.[2][5]

-

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[5]

-

Neutralization: Cool the resulting solution in an ice bath and slowly neutralize by adding 10% aqueous sodium hydroxide solution until the pH reaches 7-8. A yellow precipitate will form.[2][5]

-

Isolation: Collect the precipitate by vacuum filtration.[5]

-

Washing: Wash the solid thoroughly with cold water until the washings are free of sulfate.[6]

-

Drying: Dry the product in a vacuum oven at 60 °C overnight to yield high-purity this compound.[5]

Protocol 2: Accelerated Reaction with Heating

This protocol, adapted from Organic Syntheses, utilizes a short period of heating to drive the reaction to completion more quickly.

Materials:

-

2-Amino-5-bromopyridine (0.5 mole, 86.5 g)

-

Concentrated Sulfuric Acid (sp. gr. 1.84, 500 mL)

-

95% Nitric Acid (0.57 mole, 26 mL)

-

40% Sodium Hydroxide Solution (~1350 mL)

-

Ice

Procedure:

-

Reaction Setup: Charge a 1-liter three-necked flask, equipped with a mechanical stirrer and thermometer, with concentrated sulfuric acid and cool in an ice bath.[6]

-

Substrate Addition: Add 2-amino-5-bromopyridine at a rate that keeps the temperature below 5 °C.[6]

-

Nitrating Agent Addition: Add 95% nitric acid dropwise with stirring at 0 °C.[6]

-

Stirring Profile:

-

Quenching: Cool the flask and pour the contents onto 5 L of ice.[6]

-

Neutralization: Neutralize the solution with 40% sodium hydroxide solution.[6]

-

Isolation & Washing: Collect the yellow precipitate by filtration and wash with water until the washings are sulfate-free.[6]

-

Drying: Dry the product at room temperature to a constant weight. The resulting this compound is typically pure enough for subsequent steps.[6] For higher purity, recrystallization from ethyl methyl ketone can be performed.[6]

Experimental Workflow Visualization

The general workflow for the electrophilic nitration of 2-amino-5-bromopyridine is depicted below.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 6945-68-2 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-bromo-3-nitropyridine: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in organic synthesis. Its unique arrangement of amino, bromo, and nitro groups on a pyridine (B92270) core imparts specific reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical properties, structure, and key synthetic applications, including detailed experimental protocols and the context of its use in the development of targeted therapeutics.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 5 positions. The presence of both an electron-donating amino group and electron-withdrawing nitro and bromo groups creates a unique electronic profile that governs its reactivity in chemical transformations.

Structure:

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrN₃O₂ | [1][2] |

| Molecular Weight | 218.01 g/mol | [1][2] |

| CAS Number | 6945-68-2 | [1][2] |

| Appearance | Yellow to light-brown crystalline powder | [3][4] |

| Melting Point | 205-208 °C | [4][5] |

| Boiling Point | Not experimentally determined (Predicted) | |

| Density | Not experimentally determined (Predicted) | |

| Solubility | Sparingly soluble in water; soluble in dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol | |

| IUPAC Name | 5-bromo-3-nitropyridin-2-amine | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available through the NIST WebBook, providing information about its functional groups.[6]

-

Mass Spectrum: The mass spectrum, also available from the NIST WebBook, allows for the determination of the molecular weight and fragmentation pattern.[6]

-

Nuclear Magnetic Resonance (NMR) Spectrum: While specific ¹H and ¹³C NMR data for this compound is not widely published, data for the related compound 2-amino-3-bromo-5-nitropyridine (B103754) is available and can serve as a useful reference. For 2-amino-3-bromo-5-nitropyridine in CDCl₃ at 400MHz, the proton NMR spectrum shows peaks at δ 8.94 (d, J=2.4Hz, 1H), 8.50 (d, J=2.4Hz, 1H), and 5.67 (brs, 2H).

Experimental Protocols

This compound is a key intermediate in several important synthetic routes. Below are detailed experimental protocols for its synthesis and a subsequent transformation.

Synthesis of this compound

This synthesis is typically achieved through the nitration of 2-amino-5-bromopyridine (B118841).[5]

Reaction:

2-amino-5-bromopyridine → this compound

Reagents and Equipment:

-

2-amino-5-bromopyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Magnetic stirrer

-

Standard glassware (round-bottom flask, dropping funnel)

Procedure:

-

A solution of 2-amino-5-bromopyridine (0.020 mol) is slowly added to pre-cooled (0 °C) concentrated sulfuric acid with continuous stirring, ensuring the temperature remains between 0-5 °C.[5]

-

Concentrated nitric acid (1.09 mL, 0.024 mol) is then added dropwise to the reaction mixture, maintaining the temperature in the 0-5 °C range.[5]

-

The reaction mixture is stirred at 0-5 °C for 1 hour, after which it is allowed to warm to room temperature and stirred overnight.[5]

-

The reaction mixture is then carefully poured over crushed ice.[5]

-

The pH of the resulting solution is adjusted to 7-8 using a 10% aqueous sodium hydroxide (B78521) (NaOH) solution, which will cause the product to precipitate.[5]

-

The precipitate is collected by filtration, washed thoroughly with water, and dried to yield this compound.[5]

Synthesis of 2,3-Diamino-5-bromopyridine

This compound can be readily reduced to form 2,3-diamino-5-bromopyridine, another valuable synthetic intermediate.

Reaction:

This compound → 2,3-diamino-5-bromopyridine

Reagents and Equipment:

-

This compound

-

Reduced iron powder

-

95% Ethanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Steam bath

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a 100-mL flask equipped with a reflux condenser, a mixture of 10.9 g (0.05 mole) of this compound, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid is prepared.

-

The mixture is heated on a steam bath for 1 hour.

-

After the reaction is complete, the iron is removed by filtration and washed with three 10-mL portions of hot 95% ethanol.

-

The combined filtrate and washings are evaporated to dryness.

-

The resulting dark residue is recrystallized from 50 mL of water to yield 2,3-diamino-5-bromopyridine.

Applications in Drug Discovery: Tyrosine Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold, of which this compound is a derivative, is a "privileged structure" in medicinal chemistry, frequently appearing in the core of potent enzyme inhibitors.[7] One of the most significant applications of this scaffold is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[7]

While a direct synthesis of the well-known TKI Dasatinib from this compound is not the primary reported route, the general synthetic strategies for such molecules often rely on building blocks with similar functionalities.[8][9] Dasatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, the abnormal protein product of the Philadelphia chromosome, which is a hallmark of Chronic Myeloid Leukemia (CML).[10][11]

The following diagrams illustrate the logical workflow for the role of 2-aminopyridine derivatives in TKI synthesis and the Bcr-Abl signaling pathway targeted by these inhibitors.

Caption: Role of 2-aminopyridine scaffolds in TKI synthesis.

Caption: Bcr-Abl signaling pathway and the inhibitory action of TKIs.

Conclusion

This compound is a versatile and valuable chemical intermediate. Its well-defined chemical properties and reactivity make it a key starting material for the synthesis of more complex molecules, including other important building blocks for the pharmaceutical industry. The presence of the 2-aminopyridine scaffold highlights its relevance in the design and synthesis of targeted therapeutics like tyrosine kinase inhibitors. The experimental protocols provided herein offer a practical guide for its synthesis and further chemical transformations, underscoring its importance for researchers and professionals in drug development and organic synthesis.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A14985.06 [thermofisher.com]

- 5. This compound | 6945-68-2 [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vixra.org [vixra.org]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

molecular weight and formula of 2-Amino-5-bromo-3-nitropyridine

This guide provides essential chemical data for 2-Amino-5-bromo-3-nitropyridine, a compound relevant to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison for experimental and analytical purposes.

Chemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C5H4BrN3O2[1][2][3][4] |

| Molecular Weight | 218.01 g/mol [1][2][3][5][6] or 218.02 g/mol [7] |

Logical Relationship of Chemical Data

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 6945-68-2 | FA00803 [biosynth.com]

- 3. This compound | C5H4BrN3O2 | CID 138878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [aobchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-Amino-3-bromo-5-nitropyridine | C5H4BrN3O2 | CID 2734412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-3-bromo-5-nitropyridine [oakwoodchemical.com]

Spectroscopic Profile of 2-Amino-5-bromo-3-nitropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-bromo-3-nitropyridine, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.94 | d | 2.4 | 1H | H-6 |

| 8.50 | d | 2.4 | 1H | H-4 |

| 5.67 | br s | - | 2H | -NH₂ |

Data sourced from ChemicalBook.[1]

¹³C NMR

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-2 |

| ~145-150 | C-3 |

| ~135-140 | C-6 |

| ~120-125 | C-4 |

| ~105-110 | C-5 |

Infrared (IR) Spectroscopy

The following table lists the characteristic infrared absorption bands for this compound. The assignments are based on established group frequency correlations and data from similar compounds.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H asymmetric & symmetric stretching |

| 3100-3000 | Medium-Weak | Aromatic C-H stretching |

| 1640-1600 | Strong | N-H scissoring (bending) |

| 1580-1450 | Strong | C=C and C=N ring stretching |

| 1550-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1300 | Strong | Symmetric NO₂ stretching |

| 1200-1000 | Medium | C-N stretching |

| 850-750 | Strong | C-H out-of-plane bending |

| 700-600 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine.

| m/z | Relative Intensity | Assignment |

| 217 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 219 | ~98% | [M]⁺ (with ⁸¹Br) |

| 187, 189 | Variable | [M-NO]⁺ |

| 171, 173 | Variable | [M-NO₂]⁺ |

| 108 | Variable | [M-Br-NO₂]⁺ |

Molecular Weight: 218.01 g/mol

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the sample in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR: The spectrum is recorded on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: The spectrum is typically acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 90-degree pulse width, a longer relaxation delay (5-10 seconds) to ensure full relaxation of quaternary carbons, and a spectral width of 0-200 ppm are commonly used. Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

IR Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond). Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Mass spectral data is acquired using a mass spectrometer with an Electron Ionization (EI) source.

A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions are accelerated into the mass analyzer (e.g., a quadrupole) and detected. The mass-to-charge ratio (m/z) of the ions is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

reactivity of the amino group in 2-Amino-5-bromo-3-nitropyridine

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and specialty chemical industries.[1] Its molecular architecture, featuring a pyridine (B92270) core substituted with an amino, a bromo, and a nitro group, provides a unique reactivity profile.[1] The interplay of the electron-donating amino group with the strongly electron-withdrawing nitro and bromo groups governs the molecule's chemical behavior. This technical guide offers a comprehensive exploration of the reactivity of the 2-amino group, focusing on its role in key synthetic transformations. It provides detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical resource for scientists leveraging this versatile building block.

Core Principles of Reactivity

The is fundamentally influenced by the electronic landscape of the pyridine ring. The presence of a nitro group at the 3-position and a bromine atom at the 5-position, both of which are electron-withdrawing, significantly deactivates the pyridine ring. This deactivation has a profound effect on the nucleophilicity and basicity of the 2-amino group, making it less reactive than the amino group in unsubstituted 2-aminopyridine. However, this attenuated reactivity allows for controlled and selective transformations, making it a valuable synthetic precursor.[1][2]

References

The Nitro Group's Commanding Influence on the Reactivity of 2-Amino-5-bromo-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromo-3-nitropyridine is a pivotal building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials. Its reactivity is profoundly governed by the interplay of its three substituents: an electron-donating amino group, a halogen, and a strongly electron-withdrawing nitro group. This technical guide provides an in-depth analysis of the role of the nitro group in dictating the chemical behavior of this versatile pyridine (B92270) derivative. We will explore its influence on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and its own transformation into a key amine functionality. This guide consolidates quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of bioactive molecules. The strategic functionalization of the pyridine ring is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound presents a unique combination of functional groups that imbue it with a rich and versatile reactivity profile. The strongly electron-withdrawing nitro group, positioned meta to the amino group and ortho to the bromine atom, plays a dominant role in modulating the electron density of the pyridine ring, thereby influencing its susceptibility to various chemical transformations.

Electronic Effects of the Nitro Group

The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the pyridine ring, making it more electrophilic. This deactivation is particularly pronounced at the positions ortho and para to the nitro group. In this compound, the C2, C4, and C6 positions are activated towards nucleophilic attack. The amino group at C2, being a strong electron-donating group, counteracts this effect to some extent, but the overall electronic character of the ring is dictated by the powerful nitro substituent.

Key Reactions and the Role of the Nitro Group

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electron-withdrawing nature of the nitro group makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The positions activated for nucleophilic attack are C2, C4, and C6. While the C2 position is occupied by the amino group, the bromine atom at C5 is not at a position typically activated for SNAr by the pyridine nitrogen alone. However, the strong activation provided by the nitro group at the C3 position can facilitate the displacement of the bromide by strong nucleophiles under certain conditions.

It is important to note that in many reported reactions, it is a halogen at an activated position (C2 or C6) that is displaced. For instance, in related 2-halo-3-nitropyridines, the halogen at the 2-position is readily displaced by nucleophiles.

Reduction of the Nitro Group

One of the most synthetically useful transformations of this compound is the selective reduction of the nitro group to an amino group. This reaction yields 5-bromo-2,3-diaminopyridine, a valuable precursor for the synthesis of various heterocyclic systems, including imidazopyridines, which are of significant interest in medicinal chemistry.[1] The presence of the amino and bromo substituents does not typically interfere with this reduction.

Quantitative Data for Nitro Group Reduction

| Reducing Agent | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| SnCl₂·2H₂O | Ethanol (B145695) | Reflux | High | [2] |

| Iron powder / HCl | Ethanol/Water | Steam Bath | High | [3] |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The electronic nature of the pyridine ring, as modulated by the nitro group, can influence the efficiency of these transformations. The electron-deficient nature of the ring can facilitate the oxidative addition step in the catalytic cycle.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyridine core and various aryl or vinyl groups. While specific examples for this compound are not abundant in the literature, a patent provides an example of its coupling with a boronic acid derivative.[4]

Representative Data for Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| (4-{[(1,1-dimethylethyl)oxy]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)boronic acid | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | Dioxane | ~80-90 (inferred) | [4] |

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted aminopyridines. The electron-deficient nature of the this compound ring makes it a suitable substrate for this reaction.

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile functional groups for further synthetic manipulations. The general principles of this reaction are applicable to this compound.

Experimental Protocols

Synthesis of this compound[3]

This protocol describes the nitration of 2-amino-5-bromopyridine (B118841).

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (sp. gr. 1.84)

-

95% Nitric Acid

-

40% Sodium Hydroxide (B78521) solution

-

Ice

Procedure:

-

A 1-L three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer is placed in an ice bath.

-

500 ml of sulfuric acid is added to the flask.

-

86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that maintains the temperature below 5°C.

-

26 ml (39 g, 0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

-

The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

-

The flask is cooled, and the contents are poured onto 5 L of ice.

-

The mixture is neutralized with 1350 ml of 40% sodium hydroxide solution.

-

The yellow precipitate of this compound is collected by filtration and washed with water until the washings are free of sulfate.

-

The product is dried at room temperature to a constant weight. Yield: 85–93 g (78-85%).

Reduction of the Nitro Group to form 5-bromo-2,3-diaminopyridine[2]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Absolute Ethanol

Procedure:

-

To a suspension of this compound (2.0 g, 9.17 mmol) in absolute ethanol (50 mL), add tin(II) chloride dihydrate (9.3 g, 41.3 mmol).

-

Heat the mixture to reflux.

-

After 3 hours, cool the mixture to room temperature and concentrate under reduced pressure.

-

The residue can be further purified by standard workup and crystallization procedures.

General Protocol for Suzuki-Miyaura Coupling

This is a general protocol that can be adapted for this compound based on the patent literature.[4]

Materials:

-

This compound

-

Arylboronic acid (1.0-1.2 equivalents)

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (e.g., 5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Anhydrous 1,4-dioxane (B91453)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The nitro group in this compound is the linchpin of its reactivity. Its powerful electron-withdrawing nature activates the pyridine ring for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself serves as a versatile functional handle that can be readily reduced to an amino group, opening up avenues for the synthesis of diverse and complex heterocyclic scaffolds. A thorough understanding of the electronic influence of the nitro group is paramount for the strategic design of synthetic routes and the efficient construction of novel molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable building block.

References

- 1. US20060142265A1 - Compositions comprising multiple bioactive agents, and methods of using the same - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20120258953A1 - Benzoxazepines as Inhibitors of PI3K/mTOR and Methods of Their Use and Manufacture - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 2-Amino-5-bromo-3-nitropyridine: A Technical Guide for Researchers

For Immediate Release

HYDERABAD, India – December 5, 2025 – In the intricate world of pharmaceutical and chemical research, understanding the solubility of novel compounds is a cornerstone of successful drug development and synthesis. This technical guide offers an in-depth exploration of the solubility characteristics of 2-Amino-5-bromo-3-nitropyridine, a key building block in medicinal chemistry. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, summarizing its solubility in common organic solvents and presenting a detailed experimental protocol for its determination.

Core Physicochemical Properties

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₅H₄BrN₃O₂. Its molecular structure, featuring an amino group, a bromine atom, and a nitro group on a pyridine ring, dictates its physicochemical properties, including its solubility. The compound typically appears as a yellow to light-brown crystalline powder.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, general solubility characteristics can be inferred from its chemical nature. It exhibits limited solubility in water but is more soluble in polar organic solvents. This is attributed to the presence of the polar nitro and amino groups, which can engage in dipole-dipole interactions and hydrogen bonding with polar solvent molecules.

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is based on general principles of solubility for similar substituted pyridine compounds.

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | More Soluble |

| Polar Protic | Ethanol, Methanol | More Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble |

| Ketones | Acetone | Sparingly Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble |

| Non-polar | Hexane, Heptane | Insoluble |

Experimental Determination of Solubility: The Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely recognized and reliable experimental protocol.[1][2][3][4][5] This method allows for the determination of the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method.

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining undissolved solid.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.

This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is imperative that researchers perform their own quantitative solubility studies using validated methods such as the one detailed above. The provided information serves as a starting point to facilitate further research and development involving this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols: 2-Amino-5-bromo-3-nitropyridine as a Precursor for Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-nitropyridine is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring amino, bromo, and nitro groups, provides multiple reaction sites for chemical modification. This document outlines the application of this compound as a precursor for the synthesis of potential antiviral agents, with a focus on derivatives of pyrazinone, a class of compounds known for their antiviral properties, including the RNA polymerase inhibitor Favipiravir. The protocols provided herein detail the synthesis of key intermediates and a proposed pathway to a Favipiravir analogue.

Data Presentation: Antiviral Activity of Pyridine (B92270) Derivatives

While specific antiviral data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the quantitative antiviral activity of structurally related pyridine derivatives against various viruses. This data illustrates the potential of the pyridine scaffold in the development of novel antiviral therapeutics.

| Compound Class | Compound Examples | Virus | Assay | Activity Metric | Value (µM) | Reference |

| 2-Benzoxyl-phenylpyridine Derivatives | W9 | Coxsackievirus B3 (CVB3) | CPE Inhibition | EC50 | 24.6 | [1] |

| W13 | Coxsackievirus B3 (CVB3) | CPE Inhibition | EC50 | 27.1 | [1] | |

| W15 | Coxsackievirus B3 (CVB3) | CPE Inhibition | EC50 | 30.2 | [1] | |

| W9 | Adenovirus type 7 (ADV7) | CPE Inhibition | EC50 | 27.1 | [1] | |

| W13 | Adenovirus type 7 (ADV7) | CPE Inhibition | EC50 | 35.8 | [1] | |

| W15 | Adenovirus type 7 (ADV7) | CPE Inhibition | EC50 | 42.3 | [1] | |

| Epoxybenzooxocino[4,3-b]Pyridine Derivatives | Compound 3 | SARS-CoV-2 | CPE Inhibition | EC50 | 12.5 | [2] |

| Compound 4a | SARS-CoV-2 | CPE Inhibition | EC50 | 8.7 | [2] | |

| Compound 4b | SARS-CoV-2 | CPE Inhibition | EC50 | 15.2 | [2] | |

| Compound 3 | SARS-CoV-2 | Cytotoxicity | IC50 | >50 | [2] | |

| Compound 4a | SARS-CoV-2 | Cytotoxicity | IC50 | >50 | [2] | |

| Compound 4b | SARS-CoV-2 | Cytotoxicity | IC50 | >50 | [2] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the precursor compound from 2-amino-5-bromopyridine (B118841).

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Ice

-

Water

Procedure:

-

In a round-bottom flask cooled in an ice bath (0-5 °C), slowly add 2-amino-5-bromopyridine to concentrated sulfuric acid with stirring.

-

Maintain the temperature between 0-5 °C and slowly add concentrated nitric acid dropwise.

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralize the solution to a pH of 7-8 by the slow addition of 10% aqueous sodium hydroxide solution.

-

Collect the resulting yellow precipitate by filtration.

-

Wash the precipitate with cold water and dry under vacuum to yield this compound[3].

Protocol 2: Synthesis of 2,3-Diamino-5-bromopyridine (B182523)

This protocol details the reduction of the nitro group of this compound to an amino group, forming a key intermediate for pyrazinone synthesis.

Materials:

-

This compound

-

Reduced Iron powder

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

To a 100-mL flask equipped with a reflux condenser, add this compound (0.05 mole), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL)[4].

-

Heat the mixture on a steam bath for 1 hour[4].

-

After the reaction is complete, filter the hot mixture to remove the iron powder.

-

Wash the iron powder with three 10-mL portions of hot 95% ethanol[4].

-

Combine the filtrate and washings and evaporate to dryness under reduced pressure.

-

Recrystallize the dark residue from 50 mL of water to obtain 2,3-diamino-5-bromopyridine[4].

Protocol 3: Proposed Synthesis of a 6-Bromo-3-hydroxypyrazine-2-carboxamide (A Favipiravir Analogue)

This proposed protocol outlines a potential pathway to a Favipiravir analogue from 2,3-diamino-5-bromopyridine. This is a hypothetical route based on established pyrazinone synthesis methodologies.

Materials:

-

2,3-Diamino-5-bromopyridine

-

Glyoxylic Acid

-

An appropriate oxidizing agent (e.g., manganese dioxide)

-

Ammonia solution

-

Solvents (e.g., ethanol, water)

Procedure:

-

Cyclization: React 2,3-diamino-5-bromopyridine with glyoxylic acid in a suitable solvent, such as ethanol, under reflux to form a dihydropyrazinone intermediate.

-

Oxidation: Treat the dihydropyrazinone intermediate with an oxidizing agent like manganese dioxide to yield 6-bromo-3-hydroxypyrazine-2-carboxylic acid.

-

Amidation: Convert the carboxylic acid to the corresponding carboxamide. This can be achieved through various methods, such as conversion to an acid chloride followed by reaction with ammonia, or through direct amidation using a coupling agent.

-

Purification: The final product, 6-bromo-3-hydroxypyrazine-2-carboxamide, can be purified by recrystallization or column chromatography.

Visualizations

Caption: Synthetic workflow from this compound to a potential antiviral agent.

Caption: General mechanism of action for RNA polymerase inhibitor antiviral agents.

References

Application Notes and Protocols for the Synthesis of 2,3-Diaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-diaminopyridine (B105623) from the starting material 2-Amino-5-bromo-3-nitropyridine. The synthesis is a two-step process involving the initial reduction of the nitro group to form 2,3-diamino-5-bromopyridine (B182523), followed by a catalytic hydrogenation to remove the bromine atom, yielding the final product. This methodology is robust, relying on well-established procedures, and is suitable for laboratory-scale synthesis.

Introduction

2,3-Diaminopyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. The synthesis route starting from this compound offers a reliable method for obtaining this important scaffold. The initial step involves the selective reduction of the nitro group in the presence of a bromine atom. Subsequently, the bromine atom is removed via catalytic hydrogenation to afford the desired 2,3-diaminopyridine.

Chemical Reaction Pathway

Caption: Overall synthetic pathway from this compound to 2,3-diaminopyridine.

Experimental Protocols

Part A: Synthesis of 2,3-Diamino-5-bromopyridine

This procedure outlines the reduction of the nitro group of this compound using reduced iron in an acidified ethanol (B145695) solution.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| This compound | 218.01 | 10.9 | 0.05 |

| Reduced Iron powder | 55.85 | 30 | - |

| 95% Ethanol | 46.07 | 40 mL | - |

| Water | 18.02 | 10 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | 0.5 mL | - |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Steam bath or heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 10.9 g (0.05 mol) of this compound, 30 g of reduced iron powder, 40 mL of 95% ethanol, 10 mL of water, and 0.5 mL of concentrated hydrochloric acid.[1]

-

Reaction: Heat the mixture on a steam bath for 1 hour.[1]

-

Work-up: After the reaction is complete, filter the hot mixture to remove the iron powder. Wash the iron residue with three 10 mL portions of hot 95% ethanol.[1]

-

Isolation: Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.[1]

-

Purification: Recrystallize the dark residue from 50 mL of water to yield 2,3-diamino-5-bromopyridine.[1]

Expected Yield:

| Product | Theoretical Yield (g) | Actual Yield Range (g) | Yield (%) | Melting Point (°C) |

| 2,3-Diamino-5-bromopyridine | 9.4 | 7.5 - 8.5 | 80 - 90 | 157-158 |

Part B: Synthesis of 2,3-Diaminopyridine

This protocol describes the catalytic hydrogenation of 2,3-diamino-5-bromopyridine to remove the bromine atom, yielding 2,3-diaminopyridine.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2,3-Diamino-5-bromopyridine | 188.03 | 56.4 | 0.3 |

| 5% Palladized Strontium Carbonate (Pd-SrCO₃) | - | 1.0 | - |

| 4% Sodium Hydroxide (B78521) (NaOH) solution | 40.00 | 300 mL | - |

| Hydrogen (H₂) gas | 2.02 | - | - |

Equipment:

-

Apparatus for catalytic hydrogenation (e.g., Parr shaker)

-

Filtration apparatus

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a suitable apparatus for catalytic hydrogenation, suspend 56.4 g (0.3 mol) of 2,3-diamino-5-bromopyridine in 300 mL of 4% aqueous sodium hydroxide solution. Add 1.0 g of 5% palladized strontium carbonate catalyst.[1]

-

Hydrogenation: Shake the mixture in an atmosphere of hydrogen until the theoretical amount of hydrogen is absorbed.[1]

-

Work-up: Once the reaction is complete, remove the catalyst by filtration.

-

Isolation and Purification: The filtrate contains the 2,3-diaminopyridine. Further purification can be achieved by extraction and recrystallization if necessary.

Expected Yield:

| Product | Theoretical Yield (g) | Actual Yield Range (g) | Yield (%) |

| 2,3-Diaminopyridine | 32.7 | 29.5 - 31.1 | 90 - 95 |

Experimental Workflow

References

Application Notes and Protocols: Preparation of 7-Bromo-9-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 7-bromo-9-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione, a substituted azaquinoxalinedione, from the starting material 2-amino-5-bromo-3-nitropyridine. The synthesis is a two-step process involving the initial reduction of the nitro group to afford a diamino intermediate, followed by a cyclocondensation reaction to form the desired heterocyclic dione (B5365651) core. This protocol is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Azaquinoxalinediones, specifically pyrido[2,3-b]pyrazine-2,3(1H,4H)-diones, are an important class of heterocyclic compounds with a wide range of applications in pharmaceutical and materials science. Their rigid, planar structure and potential for substitution make them attractive scaffolds for the development of novel therapeutic agents. The starting material, this compound, is a key building block in the synthesis of various complex nitrogen-containing heterocycles.[1] This application note details a reliable two-step synthetic route to a substituted azaquinoxalinedione.

Overall Reaction Pathway

The synthesis proceeds in two distinct steps:

-

Reduction: The nitro group of this compound is selectively reduced to an amine, yielding 2,3-diamino-5-bromopyridine (B182523).

-

Cyclocondensation: The resulting 2,3-diaminopyridine (B105623) undergoes a cyclocondensation reaction with an oxalic acid derivative to form the final product, 7-bromo-9-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.

Figure 1: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2,3-Diamino-5-bromopyridine

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

This compound

-

Reduced Iron powder

-

Deionized Water

-

Concentrated Hydrochloric Acid (optional, for catalyst activation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter flask

Procedure:

-

To a 100-mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add this compound (10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), and deionized water (10 mL).

-

Stir the mixture vigorously and heat to reflux. The reaction is exothermic and may require initial cooling to control the rate of reflux.

-

Maintain the reflux for 2 hours, after which the color of the reaction mixture should change, indicating the consumption of the starting material.

-

Filter the hot reaction mixture through a Buchner funnel to remove the iron sludge.

-

Wash the iron sludge with hot ethanol (2 x 20 mL).

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

The crude 2,3-diamino-5-bromopyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Figure 2: Workflow for the synthesis of 2,3-diamino-5-bromopyridine.

Step 2: Synthesis of 7-Bromo-9-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione

This is a general procedure for the cyclocondensation of o-diaminopyridines.

Materials:

-

2,3-Diamino-5-bromopyridine (from Step 1)

-

Diethyl oxalate

-

Absolute Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diamino-5-bromopyridine (9.4 g, 0.05 mol) in absolute ethanol (100 mL).

-

To the stirred solution, add diethyl oxalate (7.3 g, 0.05 mol).

-

Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol (2 x 15 mL).

-

If no precipitate forms upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization.

-

The crude product can be further purified by recrystallization from a suitable solvent such as acetic acid or dimethylformamide (DMF).

Figure 3: Workflow for the synthesis of the final product.

Data Presentation

The following table summarizes the key reactants, products, and expected yields for the two-step synthesis.

| Step | Reactant(s) | Product | Reagents and Conditions | Typical Yield |

| 1 | This compound | 2,3-Diamino-5-bromopyridine | Fe, 95% EtOH/H₂O, Reflux | 85-95% |

| 2 | 2,3-Diamino-5-bromopyridine, Diethyl oxalate | 7-Bromo-9-nitropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione | Absolute EtOH, Reflux | 70-85% |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Conduct all reactions in a well-ventilated fume hood.

-

Concentrated acids are corrosive and should be handled with care.

-

Organic solvents are flammable; avoid open flames and sparks.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in these procedures.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-5-bromo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 2-Amino-5-bromo-3-nitropyridine with various arylboronic acids. This reaction is a critical transformation for the synthesis of 5-aryl-2-amino-3-nitropyridines, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its tolerance of a wide range of functional groups makes it an invaluable tool in modern organic synthesis. In the context of this compound, the presence of both an amino and a nitro group on the pyridine (B92270) ring influences its reactivity. The electron-withdrawing nature of the nitro group is anticipated to activate the carbon-bromine bond towards oxidative addition, a key step in the catalytic cycle. Conversely, the amino group can potentially coordinate with the palladium catalyst, which may require careful selection of ligands and reaction conditions to avoid catalyst inhibition.[1]

This protocol outlines optimized conditions for the successful coupling of this compound with a variety of arylboronic acids, leading to the synthesis of diverse 5-aryl-2-amino-3-nitropyridine derivatives.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively published, the following table presents representative yields for the analogous coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. These results provide a reasonable expectation for the outcomes of the target reaction under similar conditions.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2-Amino-3-nitro-5-phenylpyridine | 80-90 |

| 2 | 4-Methylphenylboronic acid | 2-Amino-3-nitro-5-(p-tolyl)pyridine | 78-88 |

| 3 | 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-3-nitropyridine | 82-92 |

| 4 | 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-3-nitropyridine | 75-85 |

| 5 | 3-Thienylboronic acid | 2-Amino-3-nitro-5-(thiophen-3-yl)pyridine | 70-80 |

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura couplings of similar aminobromopyridine substrates.[1][2][3] Optimization of reaction conditions may be necessary for specific arylboronic acids.

Protocol 1: Conventional Heating

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask under a positive pressure of the inert gas.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 80-90 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[2]

Materials:

-

This compound (1.0 eq.)

-

Arylboronic acid (1.5 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.04 eq.) or a more advanced ligand like SPhos or XPhos.

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

-

1,4-Dioxane/water (4:1) or DMF

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).[2]

-

Add the palladium catalyst and ligand.[2]

-

Add the chosen solvent system to the vial.[2]

-

Seal the vial with a cap.[2]

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2] Optimal temperature and time should be determined for each specific substrate combination.[2]

-

After the reaction is complete, cool the vial to room temperature.[2]

-

Work-up and purify the product as described in the conventional heating protocol.[2]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A general workflow for the Suzuki coupling experiment.

Substituent Effects on Reactivity

Caption: Influence of substituents on the reactivity of the starting material.

References

The Role of 2-Amino-5-bromo-3-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-nitropyridine is a pivotal heterocyclic intermediate, valued for its role as a versatile building block in the synthesis of a variety of complex organic molecules. Its unique trifunctionalized pyridine (B92270) ring structure, featuring amino, bromo, and nitro groups, offers multiple reactive sites for constructing diverse molecular architectures. In the agrochemical industry, this compound and its derivatives are instrumental in the development of novel herbicides and fungicides. The strategic positioning of its functional groups allows for the regioselective synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to exhibit potent herbicidal activity. This document provides detailed application notes, experimental protocols, and synthesis pathway visualizations for the use of this compound in agrochemical synthesis.

Application Notes

This compound primarily serves as a precursor to 2,3-diaminopyridines, which are key intermediates in the synthesis of various biologically active compounds, including agrochemicals. The presence of the bromine atom at the 5-position allows for further functionalization or dehalogenation, providing flexibility in molecular design. The nitro group at the 3-position is a critical precursor to an amino group, which, along with the existing amino group at the 2-position, facilitates the formation of fused imidazole (B134444) rings.

Key Applications in Agrochemical Synthesis:

-

Precursor to Imidazopyridine Herbicides: The most significant application of this compound in agrochemicals is its role in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. These compounds are known to act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants, leading to potent herbicidal activity.

-

Intermediate for Novel Fungicides: The pyridine scaffold is a common feature in many successful fungicides. The functional groups on this compound can be manipulated to synthesize novel pyridine-based fungicides with diverse modes of action.

-

Building Block for Structure-Activity Relationship (SAR) Studies: The ability to selectively modify the amino, bromo, and nitro groups makes this compound an excellent tool for researchers conducting SAR studies to optimize the efficacy and selectivity of new agrochemical candidates.

Synthesis of Key Intermediates and Agrochemicals

The overall synthetic pathway from this compound to a potential imidazopyridine-based herbicide involves a two-step process:

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2,3-diamino-5-bromopyridine (B182523).

-

Cyclization to form the Imidazopyridine Core: The resulting 2,3-diamino-5-bromopyridine is then cyclized with an appropriate reagent, such as an α-haloketone or a carboxylic acid derivative, to form the imidazo[1,2-a]pyridine ring system.

Caption: General synthesis pathway from 2-Amino-5-bromopyridine to an imidazopyridine herbicidal core.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of agrochemical intermediates from this compound.

Protocol 1: Synthesis of this compound

This protocol describes the nitration of 2-amino-5-bromopyridine to yield this compound.

Materials:

-

2-Amino-5-bromopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 95%)

-

Ice

-

40% Sodium Hydroxide (B78521) (NaOH) solution

-

Water

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, immerse the flask in an ice bath.

-

Add 500 mL of concentrated sulfuric acid to the flask.

-

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid, ensuring the temperature does not exceed 5°C.

-

Once the addition is complete, add 26 mL (0.57 mole) of 95% nitric acid dropwise with continuous stirring, maintaining the temperature at 0°C.

-

After the addition of nitric acid, stir the mixture at 0°C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Heat the mixture to 50-60°C and stir for 1 hour.

-

Cool the reaction mixture and pour it onto 5 liters of ice.

-

Neutralize the solution with approximately 1350 mL of 40% sodium hydroxide solution.

-

Collect the resulting yellow precipitate of this compound by filtration.

-

Wash the precipitate with water until the washings are free of sulfate. A final wash with slightly acidified water can prevent colloidal dispersion.

-

Dry the product. The yield is typically in the range of 78-85%.[1]

Quantitative Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (%) |

| 2-Amino-5-bromopyridine | 173.01 | 86.5 | 0.5 | - |

| This compound | 218.01 | 85.3 (example) | 0.39 | 78.2 |

Protocol 2: Synthesis of 2,3-Diamino-5-bromopyridine

This protocol details the reduction of this compound to 2,3-diamino-5-bromopyridine.

Materials:

-

This compound

-

Reduced Iron powder

-

95% Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

In a 100-mL flask fitted with a reflux condenser, add 10.9 g (0.05 mole) of this compound, 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.

-

Add 0.5 mL of concentrated hydrochloric acid to the mixture.

-

Heat the mixture on a steam bath for 1 hour.[1]

-

After 1 hour, filter the hot mixture to remove the iron powder.

-

Wash the iron powder three times with 10-mL portions of hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness.

-

Recrystallize the dark residue from 50 mL of water to obtain 2,3-diamino-5-bromopyridine.

Quantitative Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| This compound | 218.01 | 10.9 | 0.05 |

| 2,3-Diamino-5-bromopyridine | 188.04 | - | - |

Note: The yield for this specific reduction is not explicitly stated in the reference but is a standard and high-yielding reaction.

Protocol 3: Synthesis of an Imidazo[1,2-a]pyridine Derivative (General Procedure)

This protocol provides a general method for the cyclization of a 2,3-diaminopyridine (B105623) derivative to form an imidazo[1,2-a]pyridine core, which is a common scaffold in herbicides.

Materials:

-

2,3-Diamino-5-bromopyridine

-

An α-haloketone (e.g., bromoacetone) or a carboxylic acid derivative (e.g., pyruvic acid)

-

A suitable solvent (e.g., ethanol, acetic acid)

-

Base (if necessary, e.g., sodium bicarbonate)

Procedure (Example with an α-haloketone):

-

Dissolve 2,3-diamino-5-bromopyridine in a suitable solvent such as ethanol.

-

Add an equimolar amount of an α-haloketone (e.g., bromoacetone) to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and add a weak base, such as sodium bicarbonate, to neutralize any acid formed.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired imidazo[1,2-a]pyridine derivative.

Caption: Experimental workflow for the synthesis of an imidazo[1,2-a]pyridine derivative.

Conclusion